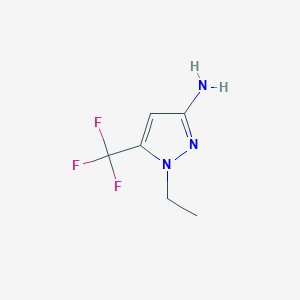

1-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-amine

Description

Historical Background and Discovery

The synthesis of trifluoromethylated pyrazoles emerged prominently in the early 21st century, driven by the pharmaceutical industry’s demand for bioisosteres with enhanced metabolic stability. While 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine was first reported in 2016 via cyclocondensation of β-keto trifluoromethyl precursors with methyl hydrazine, the ethyl analog followed shortly after. Patent filings from 2019–2021 describe its preparation through analogous routes using ethyl hydrazine, with optimized yields reaching 38–43% under reflux conditions in ethanol. The compound’s CAS registry (1169994-43-7) and molecular formula (C₆H₈F₃N₃) were formally cataloged in 2019, reflecting its adoption as a building block for kinase inhibitors and NLRP3 inflammasome modulators.

Significance in Pyrazole Chemistry

Pyrazoles are valued for their aromatic stability, hydrogen-bonding capacity, and tunable electronic properties. The introduction of a trifluoromethyl group at the 5-position and an ethyl group at the 1-position confers distinct advantages:

- Lipophilicity Enhancement : The -CF₃ group increases logP by ~1.43 units, improving membrane permeability.

- Metabolic Resistance : Fluorine’s electronegativity stabilizes the molecule against oxidative degradation.

- Steric Modulation : Ethyl substitution at N1 reduces rotational freedom compared to methyl, potentially enhancing target binding specificity.

These attributes make the compound a versatile intermediate for synthesizing bioactive derivatives, including sulfonylureas and fused heterocycles.

Position in Trifluoromethylated Heterocycles Research

Trifluoromethylated heterocycles constitute a rapidly growing field, with over 200 patents filed annually since 2020. This compound occupies a niche as a monocyclic scaffold amenable to late-stage functionalization. Key comparisons to related systems include:

Recent studies highlight its utility in generating dual COX-2/sEH inhibitors and BET bromodomain antagonists , underscoring its pharmacological relevance.

Overview of Current Research Landscape

As of 2024, research focuses on three fronts:

- Synthetic Methodologies : Advances in one-pot cyclocondensation using di-Boc trifluoromethylhydrazine and diketones (yields up to 62%).

- Drug Discovery : Integration into proteolysis-targeting chimeras (PROTACs) targeting oncogenic proteins.

- Materials Science : Exploration as a ligand for luminescent metal-organic frameworks (MOFs).

Ongoing clinical trials leverage its derivatives for inflammatory and neoplastic diseases, with six candidates in Phase I/II trials as of Q2 2024.

Properties

IUPAC Name |

1-ethyl-5-(trifluoromethyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3N3/c1-2-12-4(6(7,8)9)3-5(10)11-12/h3H,2H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGWHXPNZMALGFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation Reaction

One common method for synthesizing 1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-amine involves a condensation reaction between ethyl hydrazinecarboxylate and trifluoroacetaldehyde. The general reaction scheme can be summarized as follows:

$$

\text{Ethyl hydrazinecarboxylate} + \text{Trifluoroacetaldehyde} \rightarrow \text{this compound}

$$

- Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) are recommended to enhance yields by increasing the solubility of reactants.

- Temperature: The reaction is typically conducted at elevated temperatures (around 80°C) for optimal results.

- Time: Reaction times may vary but generally range from several hours to overnight, depending on the specific conditions.

Recent research has highlighted alternative synthetic methods that provide high yields and selectivity. For example, a one-step procedure starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one has been proposed, allowing for the synthesis of regioisomeric mixtures of pyrazoles. This method utilizes lithiation followed by functional group introduction via direct ortho-metalation.

- Lithiation of Pyrazole: The pyrazole is lithiated to introduce functional groups at the desired positions.

- Functionalization: Subsequent reactions introduce various functional groups (e.g., aldehydes, acids) at the 4th or 5th positions.

Summary of Reaction Conditions

The following table summarizes key reaction conditions for different synthesis methods:

| Method | Starting Materials | Solvent | Temperature | Yield (%) | Time |

|---|---|---|---|---|---|

| Condensation | Ethyl hydrazinecarboxylate, Trifluoroacetaldehyde | DMSO | 80°C | Variable | Several hours |

| One-step lithiation | 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | Not specified | Variable | High | Variable |

The characterization of synthesized this compound is crucial for confirming structure and purity. Common analytical techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is employed to elucidate the molecular structure and confirm the presence of functional groups within the compound. Typical chemical shifts observed for this compound can include signals corresponding to hydrogen atoms in the pyrazole ring and ethyl group.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of corresponding pyrazole oxides.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-amine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the presence of the amine group, enables the compound to form hydrogen bonds and interact with active sites of enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole

- 1-Methyl-5-(trifluoromethyl)-1H-pyrazole

- 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole

Uniqueness: 1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-amine is unique due to the specific positioning of the ethyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The presence of the amine group at the third position further enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various applications .

Biological Activity

1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: with a molecular weight of approximately 192.13 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, which is crucial for its biological activity. The ethyl group at the 1-position contributes to its overall chemical properties, making it an interesting subject for further research.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 192.13 g/mol |

| Trifluoromethyl Group | Enhances lipophilicity |

| Ethyl Group | Contributes to reactivity |

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group increases membrane permeability, allowing the compound to effectively penetrate biological membranes. This property facilitates interactions with active sites of enzymes or receptors, modulating their activity and potentially leading to therapeutic effects .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell types, including lung, breast, and colorectal cancers. For instance, compounds containing the pyrazole scaffold have demonstrated antiproliferative activity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .

Antimicrobial Properties

In addition to anticancer activity, this compound has been investigated for its antimicrobial properties. Its structural features may contribute to the inhibition of specific bacterial and fungal pathogens, making it a candidate for further exploration in antimicrobial drug development .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and related compounds:

- Synthesis and Evaluation : A study synthesized various N-trifluoromethyl pyrazoles, including this compound, and assessed their biological activities using in vitro assays. The results indicated promising anticancer effects across multiple cell lines .

- Mechanistic Insights : Another research article detailed the interaction of similar pyrazole derivatives with key enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory applications .

- Comparative Studies : Comparative analyses with other pyrazole derivatives revealed that the trifluoromethyl substitution significantly enhances metabolic stability and bioavailability, which are critical factors for drug efficacy .

Q & A

Q. What are the common synthetic routes for 1-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-amine, and how are reaction conditions optimized?

- Methodological Answer : A widely used approach involves condensation reactions between trifluoromethyl-containing ketones and hydrazine derivatives. For example, methylhydrazine sulfate reacts with (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one in ethanol at 85°C for 12 hours, yielding the target compound in 38% yield after purification via silica gel chromatography . Optimization includes adjusting stoichiometry (e.g., 3 equivalents of BF₃ etherate for diazonium salt formation) and temperature control (−20°C for intermediates) to minimize side reactions .

Q. How is structural characterization of this compound performed?

- Methodological Answer :

- NMR Spectroscopy : The amine protons appear as broad singlets (δ 3.68 ppm in CDCl₃), while the pyrazole ring protons resonate at δ 5.93 ppm. Trifluoromethyl groups are identified via ¹⁹F NMR .

- IR Spectroscopy : NH stretching vibrations are observed at 3448–3278 cm⁻¹, and C-F stretches appear near 1100–1200 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 177 for C₆H₁₁N₃) confirm the molecular weight .

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer :

- Column Chromatography : Silica gel with 20% EtOAc/hexanes is commonly used .

- Recrystallization : Ethanol or diethyl ether is employed for high-purity crystals .

- Diazonium Salt Precipitation : Cold diethyl ether washes remove impurities during intermediate steps .

Advanced Research Questions

Q. How can computational tools like SHELX improve crystallographic analysis of pyrazole derivatives?

- Methodological Answer : SHELX programs (e.g., SHELXL) refine small-molecule crystal structures using high-resolution data. For example, X-ray diffraction data can resolve the ethyl and trifluoromethyl substituents’ spatial arrangement. Challenges include handling twinned data or low-resolution datasets, where iterative refinement with SHELXD/SHELXE improves phase accuracy .

Q. What strategies address contradictory spectral data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare NMR, IR, and MS data to identify inconsistencies (e.g., missing NH signals due to exchange broadening).

- Isotopic Labeling : Deuterated solvents (e.g., D₂O) confirm exchangeable protons .

- DFT Calculations : Predict NMR chemical shifts (e.g., using Gaussian) to validate experimental results .

Q. How are sulfenylation and diazonium reactions applied to functionalize pyrazole-3-amines?

- Methodological Answer :

- Sulfenylation : Arylsulfonyl hydrazides react with polysubstituted pyrazol-5-amines in ethanol at 80°C using tetrabutylammonium iodide (TBAI) as a catalyst, introducing arylthio groups at the C3 position .

- Diazonium Salts : BF₃ etherate and alkyl nitrites convert pyrazol-5-amines to diazonium tetrafluoroborates, enabling coupling reactions (e.g., triazole hybrids) .

Q. What in silico methods predict the biological activity of trifluoromethyl-pyrazole derivatives?

- Methodological Answer :

- Molecular Docking : AutoDock Vina models interactions with targets like NLRP3 inflammasomes, leveraging the compound’s electronegative trifluoromethyl group for binding affinity .

- QSAR Models : Correlate substituent effects (e.g., ethyl vs. methyl groups) with antimicrobial activity using Hammett constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.